
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
MESNa-HCl can be synthesized through various methods, including the reaction of 2-chloroethanesulfonyl chloride with morpholine in the presence of a base, such as triethylamine. The compound can also be synthesized through the reaction of 2-chloroethanesulfonic acid with morpholine, followed by the addition of hydrogen chloride.Molecular Structure Analysis
The molecular formula of MESNa-HCl is C6H13Cl2NO3S. The InChI code is 1S/C6H12ClNO3S.ClH/c7-12(9,10)6-3-8-1-4-11-5-2-8;/h1-6H2;1H.Chemical Reactions Analysis
MESNa-HCl is highly reactive and can decompose rapidly in acidic and basic environments. It is a versatile chemical compound used in various scientific research applications, owing to its unique properties.Physical And Chemical Properties Analysis
The molecular formula of MESNa-HCl is C7H14ClNO4S and its molar mass is 247.72 g/mol. MESNa-HCl is highly soluble in water, methanol, and ethanol. The compound has a melting point of 252-254°C and a boiling point of 399-400°C.Applications De Recherche Scientifique
Analytical and Synthetic Applications
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride is a compound that finds its applications in various scientific research areas, particularly in analytical chemistry and synthesis of organic compounds. While direct studies on this specific compound might be scarce, the roles of similar sulfonyl chloride compounds and morpholine derivatives in scientific research provide insights into the potential applications of this compound.
Antioxidant Activity Analysis
Research on antioxidant activity and the methods used for its determination can be indirectly related to compounds like this compound, as they may be involved in the synthesis of antioxidants or compounds assessed for antioxidant activity. Analytical methods such as ORAC, HORAC, and ABTS assays are critical in determining the antioxidant capacity of compounds, where sulfonyl chloride derivatives could play a role in modifying the structures of antioxidants or serving as intermediates in the synthesis process (I. Munteanu & C. Apetrei, 2021).
Organic Synthesis
Sulfonyl chlorides are widely used in organic synthesis, serving as intermediates in the formation of sulfonamide bonds, which are present in many pharmaceuticals and bioactive molecules. The specific chemical functionality of this compound could make it a valuable reagent in the synthesis of complex molecules, including those with morpholine rings, which are often found in pharmaceuticals due to their unique chemical properties and biological activities (Hélène Chachignon et al., 2017).
Electrochemical Applications
Compounds containing morpholine and sulfonyl chloride functionalities might also find applications in electrochemical studies, particularly in the modification of electrode surfaces or in the design of electrochemical sensors. The electrochemical behavior of such compounds can provide insights into the development of new materials for energy storage, sensors, and corrosion protection (G. H. Lane, 2012).
Water Treatment
The role of sulfonyl chloride derivatives in water treatment processes, particularly in the degradation of pollutants, suggests potential applications for this compound in similar contexts. Studies on the photocatalytic degradation of pollutants highlight the utility of such compounds in environmental remediation efforts, where they could serve as precursors or active agents in the breakdown of organic contaminants (P. Pichat, 1997).
Mécanisme D'action
Target of Action
The compound contains amorpholine group , known for its nucleophilic character due to the lone pair on the nitrogen atom, and a sulfonyl chloride group , a reactive electrophilic center due to the positive charge on the sulfur atom. These groups can interact with various biological targets, particularly proteins and enzymes that have complementary reactive sites.
Mode of Action
The mode of action of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride involves nucleophilic substitution and hydrolysis . The electrophilic sulfonyl chloride group (SO2Cl) is susceptible to attack by nucleophiles. Depending on the reaction conditions, the chloride ion (Cl-) can be replaced by various nucleophiles, leading to the formation of new sulfonamide derivatives. In the presence of water, the sulfonyl chloride group can undergo hydrolysis, resulting in the formation of a sulfonic acid and hydrochloric acid.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C This suggests that the compound’s reactivity and stability could be affected by factors such as temperature, atmospheric composition, and pH
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(Morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride plays a significant role in biochemical reactions due to its electrophilic sulfonyl chloride group. This group is highly reactive and can undergo nucleophilic substitution reactions with various biomolecules, including enzymes and proteins. For instance, it can react with amino groups in proteins to form sulfonamide derivatives, which can alter the protein’s function and activity. Additionally, the morpholine ring in this compound can interact with nucleophilic sites on biomolecules, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways by modifying key proteins involved in signal transduction. For example, it may inhibit or activate enzymes that regulate cellular metabolism, leading to changes in energy production and utilization. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the sulfonyl chloride group can undergo hydrolysis, resulting in the formation of sulfonic acid and hydrochloric acid, which can further influence biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored under inert atmosphere at low temperatures (2-8°C). It can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid and hydrochloric acid. Long-term exposure to this compound may result in cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. For instance, high doses may cause toxicity or adverse effects, such as respiratory irritation or skin burns. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The sulfonyl chloride group can react with nucleophilic sites on enzymes, leading to the formation of sulfonamide derivatives. These interactions can alter enzyme activity and influence metabolic flux, resulting in changes in metabolite levels. Additionally, the morpholine ring can participate in nucleophilic substitution reactions, further affecting metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins may facilitate its uptake into cells, while interactions with intracellular proteins can affect its distribution within the cytoplasm or organelles .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can influence its activity and function, as it may interact with different biomolecules in various subcellular environments .
Propriétés
IUPAC Name |
2-morpholin-4-ylethanesulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S.ClH/c7-12(9,10)6-3-8-1-4-11-5-2-8;/h1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKSQHXTOZQESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1316220-24-2 | |
| Record name | 2-(morpholin-4-yl)ethane-1-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



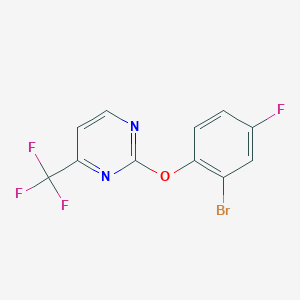

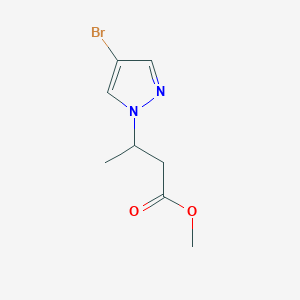
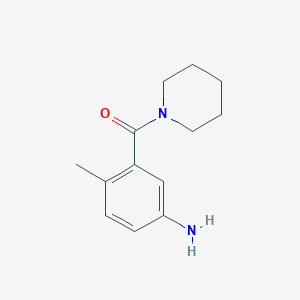

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)
![3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457318.png)
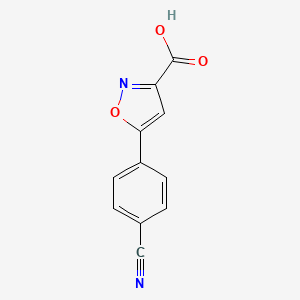
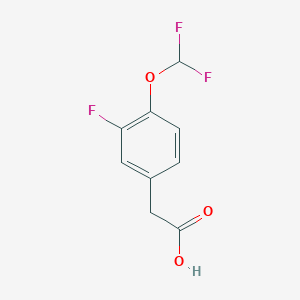
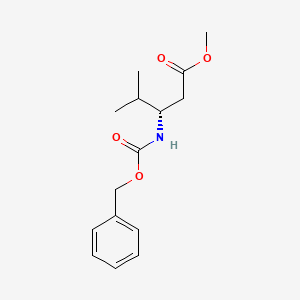
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1457324.png)


